7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C15H13FN4O |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H13FN4O/c16-11-5-3-10(4-6-11)12-7-8-17-15-18-14(19-20(12)15)13-2-1-9-21-13/h3-8,13H,1-2,9H2 |
InChI Key |
WNGKKVXJMMQPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine and triazole rings provide sites for nucleophilic substitution. For example, amino groups at specific positions can react with electrophiles:
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Amination | NH₃ (g), 80°C, DMF | 5-Amino-triazolo-pyrimidine derivatives | |
| Halogenation | POCl₃, PCl₅, reflux | 7-Chloro-triazolo-pyrimidine analogs |
These substitutions are critical for modifying biological activity, as seen in anti-tumor and antiviral derivatives .
Oxidation and Reduction
The tetrahydrofuran ring undergoes oxidation, while the pyrimidine core can be reduced:
Oxidation
-
Reagents : KMnO₄, H₂O₂, or O₂ under acidic conditions.
Reduction
-
Reagents : NaBH₄, H₂/Pd-C.
-
Product : Saturation of the pyrimidine ring or cleavage of the triazole moiety .
Cyclocondensation and Ring Formation
The compound participates in cyclocondensation reactions to form extended heterocyclic systems:
| Reactants | Catalyst | Conditions | Product |
|---|---|---|---|
| Aldehydes, Ethyl cyanoacetate | TMDP | Solvent-free, 100°C | Fused triazolo-pyrimidine-carboxylates |
This method, demonstrated in related triazolo-pyrimidines, highlights scalability and environmental efficiency .
Electrophilic Aromatic Substitution
The fluorophenyl group directs electrophiles to meta positions, though reactivity is limited by fluorine’s electron-withdrawing effect:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | meta to fluorine | Nitro-substituted derivatives |
| Sulfonation | SO₃/H₂SO₄ | meta to fluorine | Sulfonic acid derivatives |
These modifications adjust solubility and binding affinity in drug design .
Coordination Chemistry
The nitrogen-rich structure acts as a ligand for metal ions:
-
Metal Ions : Cu²⁺, Fe³⁺, Zn²⁺.
-
Applications : Catalysis or bioimaging. Studies on analogous compounds show stable chelates with antimicrobial properties .
Comparative Reactivity with Analogues
The fluorophenyl and tetrahydrofuran groups confer distinct reactivity compared to similar triazolo-pyrimidines:
| Compound | Key Reactivity Differences |
|---|---|
| 7-Phenyl-triazolo-pyrimidine | Higher electrophilic substitution at phenyl ring |
| 5-Amino-triazolo-pyrimidine | Enhanced nucleophilicity at C5 position |
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized using various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction times. Its structure incorporates a triazole ring, known for its role in enhancing biological activity and solubility in drug development.
Synthesis Techniques
- Microwave-Assisted Synthesis : This method allows for rapid synthesis with high yields. For instance, a study demonstrated the successful synthesis of triazolo derivatives under microwave conditions with yields exceeding 80% .
- Catalyst-Free Reactions : Recent advancements have shown that 7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized without catalysts, making the process more environmentally friendly .
The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.
Anticonvulsant Properties
Research indicates that derivatives of triazolo compounds show promising anticonvulsant activity. For example, compounds containing the triazole moiety have been tested for their efficacy against seizure models, with some exhibiting protective effects comparable to established anticonvulsants .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazolo derivatives. The structure's ability to interact with cellular targets may inhibit tumor growth. In vitro studies have shown that certain derivatives possess significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of 7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine.
Key Findings in SAR Studies
- The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances biological activity.
- Modifications to the tetrahydrofuran moiety can significantly impact the pharmacokinetic properties of the compound .
- Certain structural analogs have shown improved potency against specific cancer types through targeted modifications .
Case Studies
Several case studies have documented the application of this compound in therapeutic settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticonvulsant Activity | Demonstrated significant seizure protection in animal models using triazolo derivatives. |
| Study B | Anticancer Efficacy | Showed that specific modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values lower than standard treatments. |
| Study C | Pharmacokinetics | Evaluated absorption and metabolism profiles indicating favorable bioavailability for selected derivatives. |
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Research
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Substituents : 3,4-Dimethoxyphenyl (position 7), 4-fluorobenzyl (position 2).
- The 4-fluorobenzyl group contributes to hydrophobic interactions. This compound exemplifies how methoxy and fluorinated groups synergize to modulate bioactivity .
7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Substituents : 4-Fluorostyryl (position 7), pyrrole (position 2).
- Key Findings : The styryl group introduces π-conjugation, which may enhance fluorescence or DNA intercalation properties. Fluorine at the para position stabilizes the styryl moiety against metabolic oxidation .
Covalent A2A Adenosine Receptor Antagonists (e.g., FSPTP)
- Substituents : Fluorosulfonyl phenethyl (position 7), furan (position 2).
- Key Findings : Fluorosulfonyl groups enable irreversible binding to A2A receptors, demonstrating how fluorine-containing substituents can enhance target engagement and pharmacokinetics .
Tubulin Inhibitors (e.g., 7-(3',4',5'-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine)
- Substituents: Trimethoxyphenyl (position 7), benzylamino (position 2).
- Key Findings: Trimethoxyphenyl mimics colchicine’s structure, enabling tubulin polymerization inhibition. Substitution at position 2 with benzylamino groups enhances cytotoxicity .
Agrochemical and Material Science Analogues
Herbicidal [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides
- Substituents : Trifluoromethyl benzene sulfonamide (position 2), substituted aryl (position 5/7).
- Key Findings : Sulfonamide groups improve herbicidal activity by inhibiting acetolactate synthase (ALS). Fluorinated aryl groups enhance leaf permeability and residual activity .
Energetic Materials (e.g., 2-nitro-5,7-bis(trifluoromethyl)-triazolo[1,5-a]pyrimidine)
- Substituents : Nitro (position 2), trifluoromethyl (positions 5/7).
- Key Findings : Nitro and trifluoromethyl groups increase density and oxygen balance, critical for high-energy density materials (HEDMs). Fluorine reduces sensitivity to friction .
Self-Assembling Triazolopyrimidine (TPTH)
- Substituents : Thioaceto-(2-fluorobenzyl) hydrazone (position 2).
- Key Findings : The fluorobenzyl group directs supramolecular assembly into microfibers with blue light emission, highlighting structural tunability for optoelectronic applications .
Data Table: Comparative Analysis of Key Analogues
Biological Activity
The compound 7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C15H16FN3O3S
- Molecular Weight : 337.37 g/mol
- CAS Number : 741731-81-7
The structure features a fluorophenyl group and a tetrahydrofuran moiety that contribute to its biological properties. The presence of the triazole ring is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds within the triazolo[1,5-a]pyrimidine class exhibit notable antiproliferative activities against various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values :
The mechanism of action involves the inhibition of key signaling pathways:
- ERK Signaling Pathway : Inhibition leads to reduced phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.
- Apoptosis Induction : The compound induces apoptosis in cancer cells and causes G2/M phase arrest by regulating cell cycle-related proteins .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine derivatives is influenced by their structural components:
- Fluorination : The introduction of fluorine atoms enhances lipophilicity and biological activity.
- Substituent Variations : Modifications on the phenyl ring can significantly affect potency; for example, electron-withdrawing groups at specific positions enhance activity against cancer cells .
Case Studies
A comparative analysis of various derivatives has been conducted to assess their biological efficacy:
| Compound | Structure | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| H12 | Triazolo[1,5-a]pyrimidine | 9.47 | MGC-803 |
| Compound 2 | Fluorinated derivative | 0.53 | HCT-116 |
| Compound 4 | LSD1 inhibitor | 0.154 | MGC-803 |
These findings indicate that modifications to the core structure can lead to significant changes in anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine, and how can yield be improved?
- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature. Use additives such as silica-supported ionic liquids to enhance regioselectivity, as demonstrated in triazolopyrimidine syntheses . Monitor progress via TLC or HPLC, and purify via recrystallization (methanol or ethanol) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR/IR : Assign proton environments using - and -NMR, supported by DEPT-135. Confirm functional groups (e.g., fluorophenyl C–F stretch at ~1220 cm) via FTIR .
- X-ray diffraction : Resolve crystal packing and weak interactions (e.g., π–π stacking, hydrogen bonds) using single-crystal X-ray analysis. Ensure data-to-parameter ratios >15 and R-factors <0.06 for reliability .
Q. How can researchers screen for basic biological activity (e.g., antimicrobial or kinase inhibition)?
- Methodological Answer :
- Enzymatic assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with positive controls (staurosporine) .
- MIC testing : Evaluate antimicrobial activity via broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include solvent controls to rule out artifacts .
Advanced Research Questions
Q. How do computational methods (DFT/TDDFT) elucidate electronic properties and sensing mechanisms?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map HOMO-LUMO gaps and charge transfer dynamics. Use TDDFT with solvent models (PCM) to simulate UV-Vis/fluorescence spectra. Validate against experimental data to identify sensing pathways (e.g., nitroaromatic detection via fluorescence quenching) .
Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC values across studies)?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (pH, temperature, cell lines) and compound purity (>95% by HPLC).
- Meta-analysis : Compare molecular descriptors (LogP, polar surface area) across analogs to identify structure-activity trends. Use cluster analysis to contextualize outliers .
Q. How to design multi-target interaction studies for this compound?
- Methodological Answer :
- Biophysical assays : Employ surface plasmon resonance (SPR) for real-time binding kinetics with targets like kinases or receptors. Validate with isothermal titration calorimetry (ITC) to measure enthalpy changes .
- In silico docking : Use AutoDock Vina to predict binding poses across multiple targets. Cross-reference with pharmacophore models to prioritize high-affinity interactions .
Q. What advanced techniques determine reaction mechanisms in its synthesis?
- Methodological Answer :
- Isotopic labeling : Track - or -labeled intermediates via mass spectrometry to identify rate-limiting steps.
- Kinetic profiling : Use stopped-flow NMR to monitor intermediate formation (e.g., triazole ring closure) under varying temperatures .
Q. How to assess environmental stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
